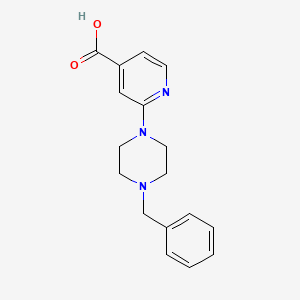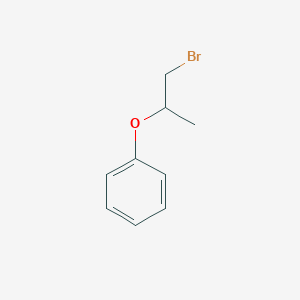
2-(3-(Benzyloxy)phenyl)ethanol
Descripción general
Descripción
“2-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . It has a molecular weight of 228.29 . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(3-(Benzyloxy)phenyl)ethanol” were not found, the synthesis of similar benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position .Molecular Structure Analysis
The InChI code for “2-(3-(Benzyloxy)phenyl)ethanol” is1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
“2-(3-(Benzyloxy)phenyl)ethanol” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación
Anti-proliferative Agents Targeting EGFR-TK
The compound has been used in the synthesis of new oxadiazole and pyrazoline derivatives, which have shown promise as anti-proliferative agents targeting EGFR-TK . These derivatives have been studied for their in vitro antiproliferative activity against various human cancer cell lines .
Hypoglycemic Activity
Structural analogs of 2-(3-(Benzyloxy)phenyl)ethanol have been synthesized and evaluated for their hypoglycemic activity . These compounds have shown the ability to activate FFAR1 at a concentration of 10 μM, which makes them promising candidates for therapy of type 2 diabetes .
Synthesis of Benzyl-protected Compounds
The compound has been used in the synthesis of benzyl-protected compounds . These compounds have been developed via bromination, benzyl protection, and halogen exchange reaction .
Activation of Free Fatty Acid Receptor-1 (FFAR1)
The compound has been used in the synthesis of structural analogs that have shown the ability to activate FFAR1 . This activation is significant because FFAR1 agonists are promising candidates for therapy of type 2 diabetes .
Increase in Glucose Uptake
The compound has been used in the synthesis of structural analogs that have shown the ability to increase glucose uptake by cells . This is significant because increased glucose uptake can help in the management of diabetes .
Non-cytotoxic Effect
The compound has been used in the synthesis of structural analogs that have shown no cytotoxic effect . This is significant because it means that these compounds can be used in various applications without causing harm to cells .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target egfr-tk (epidermal growth factor receptor-tyrosine kinase), a protein that plays a crucial role in cell proliferation and survival .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack, which can lead to various reactions such as sn1, sn2, and e1 .
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions, which can affect various biochemical pathways .
Result of Action
Similar benzylic compounds have been found to exhibit enhanced reactivity due to the adjacent aromatic ring, leading to various chemical reactions .
Action Environment
It is known that the reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of other chemical agents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHVCIKVRLMNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606812 | |
| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177259-98-2 | |
| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)


![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)